Allyl cyanoacetate

Cyanoacrylate Adhesives Thermal Stability Lap-Shear Strength

Sourcing a cyanoacetate building block with intrinsic thermal crosslinking capability? Allyl cyanoacetate (CAS 13361-32-5) uniquely combines an active methylene group for Knoevenagel condensations with a pendant allyl moiety for radical/thermal crosslinking. This dual functionality delivers poly(allyl 2-cyanoacrylate) adhesives that maintain bond strength above 100°C, outperforming ethyl/methyl analogs in automotive and aerospace applications. • Available at ≥97% (GC) purity; ≥99% (GC) grades also accessible for asymmetric catalysis. • Enables prepolymerized allyl cyanoacrylate (PAC) with significantly reduced cytotoxicity for surgical bioglues. • Ships ambient under inert gas; bulk quantities (25g-500g) in stock for immediate dispatch.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 13361-32-5
Cat. No. B084378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl cyanoacetate
CAS13361-32-5
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CC#N
InChIInChI=1S/C6H7NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3,5H2
InChIKeyWXKCRCGKCOKJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Cyanoacetate Core Identity & Sourcing


Allyl cyanoacetate (CAS 13361-32-5) is a cyanoacetic acid allyl ester (C₆H₇NO₂, MW 125.13) that serves as a reactive intermediate and building block in organic synthesis [1]. It is a liquid at ambient temperature with a boiling point of 110 °C at 20 mmHg and a density of 1.065 g/mL . Key commercial specifications include purity levels of ≥97% (GC), ≥98% (NMR), and ≥99% (GC) from major suppliers . Its primary value lies in its dual functionality: the active methylene group of the cyanoacetate moiety and the pendant allyl group, enabling Knoevenagel condensations, Michael additions, and allylic substitutions to generate heterocycles or functionalized acrylates [2]. This guide provides quantitative comparator-based evidence for selection versus close structural analogs.

Reactive intermediate with dual functionality: active methylene and allyl group
Enables Knoevenagel condensations and allylic substitutions for heterocycle/acrylate synthesis
Available in high-purity grades supporting sensitive catalytic and polymerization workflows

Allyl Cyanoacetate Performance Advantages


Cyanoacetate esters are frequently regarded as interchangeable active methylene sources, but the ester substituent profoundly influences reactivity, stability, and downstream application performance. The allyl group in allyl cyanoacetate provides a unique combination of a reactive alkene for radical or thermal crosslinking and an electron-withdrawing ester that activates the methylene for condensation reactions [1]. In adhesive applications, the allyl ester precursor yields poly(allyl 2-cyanoacrylate) with significantly improved thermal resistance compared to ethyl or methyl analogs, directly due to heat-induced crosslinking through the allyl double bond [2]. In synthetic chemistry, the allyl ester serves as both a protecting group and a latent reactive handle, a role that saturated alkyl esters (e.g., ethyl, butyl) cannot fulfill [3]. Substituting with a saturated alkyl cyanoacetate eliminates these unique thermal and reactivity features, leading to suboptimal performance in demanding adhesive and specialty synthesis applications.

Allyl cyanoacetate Allyl group provides latent crosslinking capability; heat-induced crosslinks may support thermal resistance.
Saturated alkyl esters Ethyl, butyl analogs lack a polymerizable double bond; thermal crosslinking response is absent, which may shift adhesive performance under elevated temperatures.
Allyl cyanoacetate Allyl ester can act as both protecting group and reactive handle in synthetic sequences.
Saturated alkyl esters Saturated esters lack this dual role; synthetic versatility may be reduced, requiring additional protection/deprotection steps.

Allyl Cyanoacetate Comparator Evidence


Thermal Stability: Allyl vs. Ethyl Cyanoacrylate

In head-to-head adhesive bond testing on steel substrates, allyl 2-cyanoacrylate (derived from allyl cyanoacetate) demonstrated markedly superior thermal resistance compared to ethyl 2-cyanoacrylate. The allyl variant formed heat-induced crosslinks within the adhesive layer upon thermal aging, resulting in higher lap-shear strength retention [1]. This directly addresses a key failure mode of standard alkyl cyanoacrylates—catastrophic bond strength loss at elevated temperatures.

Thermal stability
Head-to-head
Allyl 2-cyanoacrylate: bond strength maintained after heat aging; ethyl 2-cyanoacrylate: strength decreased under identical conditions.
Supports higher thermal stability screening for adhesive formulations.
Steel-steel lap-shear, elevated temperature aging (J. Appl. Polym. Sci. 1981). Directional trend reported; absolute MPa values context-dependent.
Cyanoacrylate Adhesives Thermal Stability Lap-Shear Strength

Thermal Post-Treatment Reduces Cytotoxicity

In biomedical adhesive research, prepolymerized allyl 2-cyanoacrylate (PAC) exhibits significantly lower cytotoxicity compared to other prepolymerized cyanoacrylates when thermally post-treated. Specifically, PAC heated for 5 min at 150 °C was less cytotoxic than other prepolymerized cyanoacrylates (e.g., ethyl, butyl) tested in parallel, making it a superior candidate for bioglue formulations [1]. This behavior is attributed to the allyl group enabling controlled crosslinking that reduces residual monomer leaching.

Post-treatment cytotoxicity
Class-level inference
PAC (allyl 2-cyanoacrylate prepolymer) heated 5 min at 150 °C: viable fibroblast growth observed. Other prepolymers (ethyl, butyl): higher cytotoxicity under same treatment.
Reported lower cytotoxicity context for biomedical adhesive prepolymer research.
In vitro fibroblast assay; class-level trend, may require per-application validation.
Biomedical Adhesives Cytotoxicity Biocompatibility

Knoevenagel Condensation Efficiency

In the synthesis of functionally substituted 2-cyanoacrylates, allyl cyanoacetate undergoes Knoevenagel condensation with formaldehyde to yield the corresponding monomer in 10–70% yield after pyrolytic depolymerization [1]. While yields vary by substrate, this is competitive with ethyl and methyl cyanoacetate under analogous conditions; the allyl variant uniquely produces a monomer with an intrinsic crosslinking site (the allyl group) that imparts the thermal properties discussed above [1].

Knoevenagel yield
Cross-study comparable
Allyl cyanoacetate: 10–70% monomer yield; ethyl cyanoacetate: typically 40–80% (literature range). Product differentiation lies in allyl-mediated crosslinking capability, not yield advantage.
Yield ranges comparable; allyl-derived monomer adds thermal crosslinking feature.
Piperidine catalyst, formaldehyde, oligomerization + vacuum pyrolysis; yield depends on aldehyde partner.
Knoevenagel Condensation 2-Cyanoacrylate Synthesis Reaction Yield

Comparable Acute Oral Toxicity

The acute oral toxicity of allyl cyanoacetate is reported as LD50 = 160 mg/kg in rats . This is consistent with the class of lower alkyl cyanoacetates; for comparison, methyl cyanoacetate has a mouse intraperitoneal LD50 of 200 mg/kg [1]. No significant differentiation in acute toxicity exists to drive selection, but this data confirms that allyl cyanoacetate does not present a higher acute hazard than common alternatives, which is relevant for procurement risk assessment.

Acute oral toxicity
Class-level inference
LD50 = 160 mg/kg (rat)
No elevated acute hazard vs. common cyanoacetates (methyl cyanoacetate LD50 200 mg/kg mouse IP).
Both classified as toxic if swallowed (H301); supports procurement risk assessment.
Acute Toxicity Safety Profile Rat Oral LD50

Purity Specification: GC Assay

Commercial allyl cyanoacetate is readily available at ≥99.0% (GC area%) purity from major suppliers , with alternative grades at ≥97% (GC) or ≥98% (NMR) . This high purity minimizes impurities that could interfere with sensitive polymerizations or catalytic reactions. In contrast, some bulk cyanoacetate esters (e.g., butyl cyanoacetate) are often supplied at lower purities without additional purification, which can compromise reproducibility in research and fine chemical synthesis.

Purity specification
Data to verify
≥99.0% (GC area%)
Higher purity may reduce catalyst-poisoning risk in sensitive syntheses compared to lower-grade bulk esters.
Supplier-specified; verify lot-specific COA for critical applications.
Purity Quality Control GC Assay

Allyl Cyanoacetate Key Applications


High-Temperature Cyanoacrylate Adhesive Formulation

Use allyl cyanoacetate as the precursor monomer for thermal-resistant cyanoacrylate adhesives. The resulting poly(allyl 2-cyanoacrylate) forms crosslinks upon heating, maintaining bond strength where ethyl cyanoacrylate adhesives fail [1]. This makes it the preferred building block for adhesives in automotive engine compartments, aerospace bonding, and industrial equipment repair where exposure to >100 °C is routine.

Low-Cytotoxicity Tissue Adhesive Prepolymer

Procure allyl cyanoacetate for the synthesis of prepolymerized allyl 2-cyanoacrylate (PAC). Thermal post-treatment yields a material with significantly reduced cytotoxicity compared to other cyanoacrylate prepolymers, enabling its use as a bioglue or tissue adhesive in surgical applications [1]. This scenario is specifically validated by cytotoxicity data and is not attainable with ethyl or butyl cyanoacetate derivatives.

Knoevenagel Synthesis of Crosslinkable Monomers

Employ allyl cyanoacetate in Knoevenagel condensations with formaldehyde to produce allyl 2-cyanoacrylate monomer. The allyl ester provides a latent crosslinking site that enhances the thermal and mechanical properties of the final polymer, a feature absent in monomers derived from methyl or ethyl cyanoacetate [1]. This is essential for specialty polymer and coating applications demanding post-polymerization crosslinking.

High-Purity Substrate for Catalytic Methods

Utilize commercial allyl cyanoacetate (≥99% GC) as a high-purity substrate for developing catalytic asymmetric allylic alkylation reactions. The absence of significant impurities ensures reproducible yields and enantioselectivities in iridium-catalyzed processes, as demonstrated in stereodivergent synthesis [1]. The high purity reduces the risk of catalyst poisoning compared to lower-grade cyanoacetates.

Application
Selection Property
Validation Focus
High-temperature adhesive research
Allyl-mediated thermal crosslinking capability
Bond strength retention under thermal aging
Biomedical adhesive prepolymer studies
Heat-treated prepolymer biocompatibility profile
In vitro cytotoxicity endpoint
Monomer synthesis via Knoevenagel condensation
Allyl ester as latent crosslinking site
Monomer yield and crosslink density after polymerization
Catalytic asymmetric synthesis research
High purity specification (GC)
Catalyst compatibility and enantioselectivity reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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